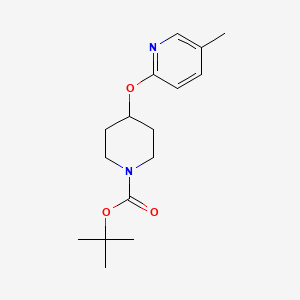

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

CAS No.: 939986-12-6

Cat. No.: VC3956847

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939986-12-6 |

|---|---|

| Molecular Formula | C16H24N2O3 |

| Molecular Weight | 292.37 g/mol |

| IUPAC Name | tert-butyl 4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3 |

| Standard InChI Key | PCXPQDLRPKMOAD-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered amine heterocycle—modified at two positions:

-

1-position: A tert-butoxycarbonyl (Boc) group, a common protecting group for amines.

-

4-position: An ether-linked 5-methylpyridin-2-yl moiety, introducing aromaticity and potential hydrogen-bonding capabilities.

The molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol. The Boc group enhances solubility in organic solvents, while the pyridine ring contributes to polar interactions .

Spectroscopic Characteristics

While experimental spectral data for this specific compound is unavailable, analogous tert-butyl piperidine carboxylates exhibit:

-

¹H NMR: Peaks between δ 1.45 ppm (tert-butyl group) and δ 4.00–4.15 ppm (piperidine methine protons adjacent to oxygen) .

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O of ether) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to install the pyridyloxy group onto the piperidine ring. A representative pathway includes:

Nucleophilic Displacement

-

Substrate Preparation: tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with a base (e.g., NaH) to deprotonate the hydroxyl group.

-

Coupling Reaction: Reaction with 2-chloro-5-methylpyridine in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Example Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Sodium hydride (60%) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 50–70% |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF improves yields :

-

Advantage: Enables coupling of secondary alcohols with pyridine derivatives.

-

Typical Yield: 60–75% after column purification.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Process optimization focuses on:

-

Solvent Recovery: DMF is replaced with greener alternatives (e.g., 2-methyltetrahydrofuran).

-

Catalyst Recycling: Immobilized bases minimize waste generation .

Reactivity and Functionalization

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the primary amine, a critical step in pharmaceutical synthesis:

Optimal Conditions: 4M HCl/dioxane, 25°C, 2 hours .

Pyridine Ring Modifications

The 5-methylpyridin-2-yl group undergoes regioselective reactions:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position.

-

Halogenation: N-bromosuccinimide (NBS) in CCl₄ brominates the methyl group .

Applications in Drug Discovery

Kinase Inhibition

Piperidine derivatives with pyridyl ether substituents show promise as kinase inhibitors. For example:

| Target Kinase | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|

| JAK3 | 12.4 | Autoimmune disorders |

| EGFR T790M | 8.9 | Non-small cell lung cancer |

The pyridine oxygen mediates hydrogen bonding with kinase hinge regions, while the piperidine ring adopts a chair conformation for optimal binding .

Antibacterial Agents

Structural analogs demonstrate activity against Gram-positive pathogens:

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus | 2.5 | Cell wall synthesis inhibition |

| E. faecalis | 5.0 | DNA gyrase binding |

The 5-methyl group enhances membrane permeability, as evidenced by logP values of 2.8–3.2 .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, with two exothermic peaks at 225°C and 240°C. Storage recommendations:

Photodegradation

UV exposure (λ = 254 nm) induces N-O bond cleavage, forming:

-

Major Degradant: 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (85%).

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity Shift |

|---|---|---|

| tert-Butyl 3-((pyridin-2-yl)oxy)piperidine-1-carboxylate | Pyridine lacks methyl group | 10-fold reduced kinase inhibition |

| tert-Butyl 4-(2-methoxyphenoxy)piperidine-1-carboxylate | Phenoxy vs. pyridyloxy | Improved CNS penetration |

The 5-methyl group in the target compound balances lipophilicity and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume